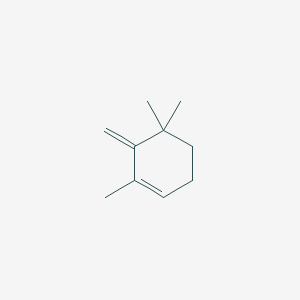
1,5,5-Trimethyl-6-methylene-cyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,5-Trimethyl-6-methylene-cyclohexene is an organic compound with the molecular formula C10H16 and a molecular weight of 136.2340 g/mol . It is also known by its IUPAC name, 1,5,5-trimethyl-6-methylene-1-cyclohexene . This compound is a derivative of cyclohexene and is characterized by the presence of three methyl groups and a methylene group attached to the cyclohexene ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5,5-Trimethyl-6-methylene-cyclohexene can be synthesized through various methods. One common approach involves the reaction of cyclic secondary and tertiary allylic alcohols with primary aliphatic alcohols in the presence of cerium (III) chloride heptahydrate . This reaction yields alkyl allylic ethers, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves solvent-free microwave extraction techniques . This method is efficient and environmentally friendly, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1,5,5-Trimethyl-6-methylene-cyclohexene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alkanes or alkenes
Substitution: Formation of halogenated or alkylated derivatives
Applications De Recherche Scientifique
1,5,5-Trimethyl-6-methylene-cyclohexene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,5,5-trimethyl-6-methylene-cyclohexene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1,5,5-Trimethyl-6-methylene-cyclohexene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of three methyl groups and a methylene group on the cyclohexene ring differentiates it from other similar compounds and influences its reactivity and applications .
Propriétés
Numéro CAS |
514-95-4 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
1,5,5-trimethyl-6-methylidenecyclohexene |
InChI |
InChI=1S/C10H16/c1-8-6-5-7-10(3,4)9(8)2/h6H,2,5,7H2,1,3-4H3 |
Clé InChI |
FMXKKHBXBBAQBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCC(C1=C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


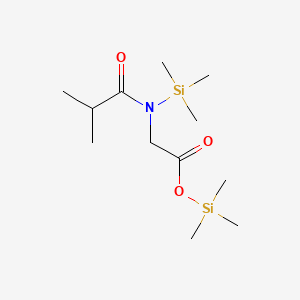
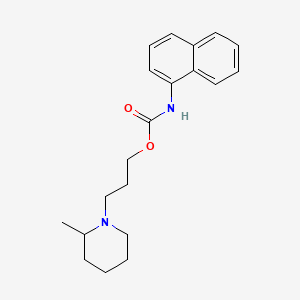
![[1,2,5]Oxadiazolo[3,4-D]pyrimidine, 1-oxide](/img/structure/B13795283.png)

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[(3,6-dichloro-4-pyridazinyl)carbonyl]amino]-2-methyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13795287.png)
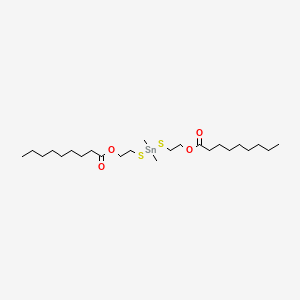
![Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13795299.png)
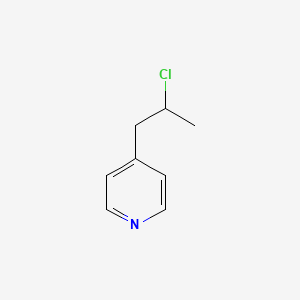
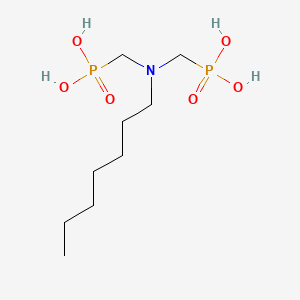
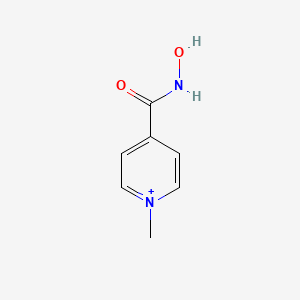
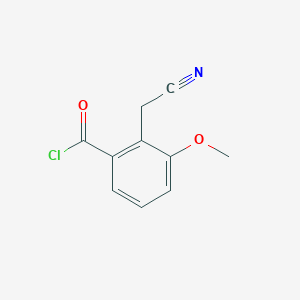
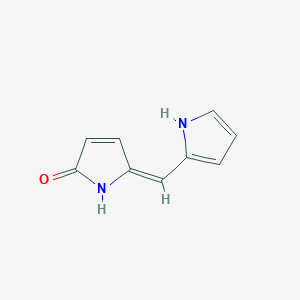
![Acetamide,N-2-benzothiazolyl-2-[[4-butyl-5-(furan-2-YL)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B13795339.png)
![3,5-Diiodo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13795346.png)
